5-Bromo-3,4-dichloropyridin-2-amine

Medicinal Chemistry CDK8 Inhibitor Synthesis Heterocyclic Halogenation

Crucial trihalogenated 2-aminopyridine scaffold optimized for CDK8/19 inhibitors (e.g., CCT251921, IC₅₀=2.3 nM). The 5-bromo-3,4-dichloro substitution enables selective cross-coupling and SAR diversification unavailable with other halogen patterns. Validated 33 mmol scale-up (7.64 g yield) de-risks lead optimization and preclinical supply chains.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.9 g/mol
CAS No. 1607837-98-8
Cat. No. B1406426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,4-dichloropyridin-2-amine
CAS1607837-98-8
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)N)Cl)Cl)Br
InChIInChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
InChIKeyBBYPUQDFQKZHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,4-dichloropyridin-2-amine (CAS 1607837-98-8): Halogenated Pyridine Scaffold for CDK8/19 Inhibitor Synthesis


5-Bromo-3,4-dichloropyridin-2-amine (CAS 1607837-98-8) is a trihalogenated 2-aminopyridine derivative with the molecular formula C₅H₃BrCl₂N₂ and a molecular weight of 241.9 g/mol [1]. This compound features a unique substitution pattern with bromine at the 5-position and chlorine atoms at both the 3- and 4-positions of the pyridine ring, alongside a reactive 2-amino group that enables further derivatization [1]. The 5-bromo-3,4-dichloro substitution pattern represents a specific halogen configuration within the 3,4,5-trisubstituted-2-aminopyridine series that has been optimized through structure-based design for the development of potent and selective CDK8/19 inhibitors, including the clinical-stage candidate CCT251921 [2].

Why Generic Substitution Fails for 5-Bromo-3,4-dichloropyridin-2-amine: Regiospecific Halogenation Defines Synthetic Utility


Within the 2-aminopyridine class, halogen position and identity are not interchangeable; the specific 5-bromo-3,4-dichloro substitution pattern of this compound directly determines its synthetic trajectory and downstream biological activity [1]. Unlike mono-halogenated analogs such as 5-bromo-4-chloropyridin-2-amine (the immediate precursor) or isomers with halogen atoms at alternative positions (e.g., 2-bromo-3,5-dichloropyridine), this precise 3,4,5-trisubstituted configuration emerged from structure-based optimization as the critical scaffold enabling the development of CDK8/19 inhibitors with favorable potency, selectivity, and oral bioavailability profiles [2]. Generic substitution with different halogen patterns would alter the regioselectivity of cross-coupling reactions and fundamentally change the binding mode to kinase targets, as demonstrated by the structure-activity relationship studies that identified the 3,4,5-trisubstituted-2-aminopyridine series as uniquely suited for CDK8 inhibition [2].

5-Bromo-3,4-dichloropyridin-2-amine (CAS 1607837-98-8): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield: 96% Conversion Efficiency Achieved in Single-Step Chlorination Protocol

The synthesis of 5-bromo-3,4-dichloropyridin-2-amine from its immediate precursor 5-bromo-4-chloropyridin-2-amine (compound 34) using N-chlorosuccinimide (NCS) in acetonitrile achieves a 96% isolated yield . This represents a highly efficient single-step chlorination with a quantitative difference of 96% yield versus typical literature yields for analogous pyridine chlorinations, which often fall in the 60-80% range under comparable conditions .

Medicinal Chemistry CDK8 Inhibitor Synthesis Heterocyclic Halogenation

Scalability: Published Protocol Demonstrates Multi-Gram Synthesis Feasibility

The published synthetic protocol for 5-bromo-3,4-dichloropyridin-2-amine is demonstrated at a 33.0 mmol scale (6.85 g starting material), producing 7.64 g of purified product . In contrast, many halogenated pyridine intermediates in this class are reported only at sub-millimolar or small millimolar scales in primary literature, requiring additional process development for kilogram-scale procurement .

Process Chemistry Medicinal Chemistry Scale-Up CDK8 Inhibitor Manufacturing

Structural Verification: Complete Spectroscopic Characterization Supporting Identity Confirmation

5-Bromo-3,4-dichloropyridin-2-amine is fully characterized by ¹H NMR, ¹³C NMR, and HRMS, with key spectroscopic features including a characteristic pyridinyl-H singlet at δ 8.12 in DMSO-d₆ and an NH₂ broad singlet at δ 6.83 . HRMS (ESI-TOF) analysis confirms the exact mass: observed [MH]⁺ isotopic cluster at 240.8929, 242.8905, and 244.8876, which matches calculated values of 240.8930, 242.8909, and 244.8880 for C₅H₄BrCl₂N₂, providing unambiguous identity confirmation . In comparison, many commercially available halogenated pyridine building blocks lack published full characterization data, requiring end-users to perform independent analytical verification prior to use .

Analytical Chemistry Quality Control Building Block Authentication

Target Engagement Specificity: Distinct Halogenation Pattern Confers CDK8 vs. EPX Selectivity Profile

While 5-bromo-3,4-dichloropyridin-2-amine itself is a synthetic intermediate rather than a final drug molecule, derivatives built upon this scaffold demonstrate target-specific pharmacological profiles. Compounds derived from the 3,4,5-trisubstituted-2-aminopyridine series (exemplified by CCT251921) exhibit potent CDK8 inhibition with an IC₅₀ of 2.3 nM . Notably, binding data for structurally related compounds suggest that this specific substitution pattern may also interact with off-target enzymes such as eosinophil peroxidase (EPX), with reported IC₅₀ values of 360 nM for EPX bromination activity [1]. This contrasts with alternative halogenation patterns, which may yield different selectivity profiles.

Kinase Selectivity Binding Affinity CDK8 Pharmacology

Procurement-Driven Application Scenarios for 5-Bromo-3,4-dichloropyridin-2-amine (CAS 1607837-98-8)


CDK8/19 Inhibitor Synthesis: Critical Intermediate for Clinical-Stage Oncology Candidates

Procurement of 5-bromo-3,4-dichloropyridin-2-amine is essential for medicinal chemistry programs synthesizing 3,4,5-trisubstituted-2-aminopyridine CDK8/19 inhibitors, including CCT251921 (a potent, selective, orally bioavailable CDK8 inhibitor with an IC₅₀ of 2.3 nM) . This compound serves as the key halogenated intermediate for downstream cross-coupling reactions that install the final substituents required for target engagement. The documented 96% synthetic yield from 5-bromo-4-chloropyridin-2-amine using NCS in acetonitrile provides a validated route for in-house synthesis or quality benchmarking of commercial material [1].

Multi-Gram Scale Process Development for Preclinical Toxicology Supply

For programs advancing CDK8/19 inhibitors from hit-to-lead into lead optimization and preclinical development, 5-bromo-3,4-dichloropyridin-2-amine offers a demonstrated scalable synthesis at the 33 mmol scale (7.64 g isolated yield) . This validated multi-gram protocol reduces process chemistry burden when establishing reliable supply chains for toxicology studies and initial formulation development, addressing a common bottleneck in early-stage drug development where many building blocks lack published scale-up precedent .

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Scaffold for Library Synthesis

The 5-bromo substituent of 5-bromo-3,4-dichloropyridin-2-amine is strategically positioned for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations . This enables rapid diversification of the 2-aminopyridine core for structure-activity relationship (SAR) studies and focused library synthesis. The presence of the 2-amino group provides an orthogonal functional handle for further derivatization, making this compound a versatile scaffold for generating series of substituted pyridine analogs in medicinal chemistry campaigns [1].

Analytical Reference Standard for QC/QA Verification of Commercial Batches

Given the availability of complete spectroscopic characterization (¹H NMR: δ 8.12 (s, pyridinyl-H), δ 6.83 (br s, NH₂); ¹³C NMR: δ 105.1, 112.1, 140.4, 147.8, 156.1; HRMS: [MH]⁺ 240.8929) , procurement of authenticated 5-bromo-3,4-dichloropyridin-2-amine can serve as a reference standard for verifying the identity and purity of commercial batches from alternative suppliers. This reduces analytical burden for QC/QA laboratories and supports supply chain diversification strategies without compromising material integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3,4-dichloropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.